N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic small molecule featuring a cyclopenta[b]thiophene core substituted at the 2-position with a naphthalene-1-amido group and at the 3-position with an N-methyl carboxamide. Its structural complexity arises from the fusion of a cyclopentane ring with a thiophene moiety, creating a rigid bicyclic system.
Properties
IUPAC Name |
N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-21-19(24)17-15-10-5-11-16(15)25-20(17)22-18(23)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJBIAJLRFRYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the amidation of a carboxylic acid derivative with an amine. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Hydrolysis
Under acidic or basic conditions, the amide bond undergoes hydrolysis:
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Acidic conditions : Protonation of carbonyl oxygen enhances electrophilicity .
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Basic conditions : Hydroxide ion attacks the carbonyl carbon directly.
Thiophene Ring Oxidation
Potassium permanganate oxidizes the thiophene sulfur to sulfoxide or sulfone, depending on stoichiometry:
\text{Thiophene}+\text{KMnO}_4\rightarrow \text{Sulfoxide}\(\text{1 equiv})\\text{or}\\text{Sulfone}\(\text{2 equiv})
Selectivity is controlled by reaction time and temperature.
Electrophilic Aromatic Substitution (EAS)
The naphthalene moiety undergoes nitration preferentially at the C4 position due to steric and electronic effects:
This regioselectivity is confirmed by computational studies.
Stability and Degradation Pathways
Scientific Research Applications
N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exerts its effects involves the inhibition of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to reduced ATP production and increased oxidative stress in cells. The compound’s ability to localize to mitochondria and inhibit complex I is crucial for its anticancer activity .
Comparison with Similar Compounds
Core Structure Variations
The cyclopenta[b]thiophene scaffold is shared among several derivatives, but substitutions at the 2- and 3-positions dictate pharmacological and physicochemical properties:
Key Insight : The naphthalene-1-amido group in the target compound provides superior hydrophobic interactions but may reduce aqueous solubility compared to phenyl or thiophene analogs.
Physicochemical Properties
Critical Analysis of Structural Influences
- Naphthalene vs. Smaller Aromatics : Naphthalene’s planar structure improves stacking interactions but may hinder solubility. Replacing it with thiophene (as in ) balances hydrophobicity and electronic effects.
- Carboxamide vs.
- Crystallographic Behavior : Dihedral angles between the naphthalene and thiophene rings (cf. ’s 13.5° angle) could influence packing density and stability .
Biological Activity
N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (CAS No. 893099-06-4) is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- Naphthalene ring : Contributes to its electronic properties.
- Thiophene ring : Imparts unique reactivity and biological interactions.
- Amide group : Essential for the compound's binding interactions with biological targets.
The primary mechanism by which this compound exerts its effects is through the inhibition of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to decreased ATP production and increased oxidative stress within cells. The localization of the compound to mitochondria is crucial for its anticancer activity, as it directly affects cellular energy metabolism and promotes apoptosis in cancer cells.
Anticancer Potential
Research indicates that this compound may serve as an effective anticancer agent. It has demonstrated:
- Inhibition of mitochondrial complex I : Leading to reduced ATP levels and increased reactive oxygen species (ROS) production.
- Induction of apoptosis : The resultant oxidative stress triggers apoptotic pathways in various cancer cell lines.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in critical biochemical pathways:
- Enzyme targets : Various studies have indicated that it can inhibit enzymes associated with cancer progression and metabolic disorders .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
